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Compound of Interest |

Compound Name: Salfredin C2
Cat. No.: B15573128
Get Quote

Despite a comprehensive search for "Salfredin C2," no specific compound with this name or
any associated structure-activity relationship (SAR) studies have been identified in the current
scientific literature. Research databases and chemical catalogs confirm the existence of a class
of natural products known as Salfredins, including Salfredin A3, B11, and C1, but SAR data for
these compounds also appears to be unavailable.

This indicates that the user's query may pertain to a novel or as-yet-unpublished compound, or
there may be a misnomer in the requested topic. The initial searches for "Salfredin C2
structure-activity relationship” and related terms did not yield specific results for a compound
named "Salfredin C2." While the existence of Salfredin C1 was confirmed, no SAR studies for
this or other known Salfredin compounds could be located.

Given the specificity of the "C2" modification in the user's request, it is possible that the
intended compound of interest was Salvinorin A, a potent natural product where modifications
at the C2 position have been extensively studied to understand its structure-activity
relationships.

As a relevant alternative, we can provide a comprehensive comparison guide on the structure-
activity relationship of Salvinorin A, focusing on C2 modifications, which aligns with the core
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requirements of the original request.

Alternative Topic: Salvinorin A C2 Structure-Activity
Relationship Studies

Should you wish to proceed with a guide on Salvinorin A, the following is an outline of the
information that can be provided, complete with data tables, experimental protocols, and
visualizations.

Introduction to Salvinorin A

Salvinorin Ais a potent and selective kappa-opioid receptor (KOR) agonist isolated from the
plant Salvia divinorum. Its unique non-nitrogenous structure has made it a significant target for
medicinal chemistry research aimed at developing novel analgesics and treatments for
addiction and mood disorders. The C2 position of Salvinorin A has been a primary focus for
synthetic modifications to explore and optimize its pharmacological profile.

C2 Position Modifications and Their Impact on KOR
Activity

The following table summarizes the structure-activity relationships of various modifications at
the C2 position of the Salvinorin A scaffold.
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oo KOR
KOR Binding ]
C2 o ) Functional )
Compound o Affinity (Ki, o Efficacy (%) Reference
Modification M) Activity
n
(EC50, nM)
o -OCOCH:s
Salvinorin A 1.8 4.5 100 [1][2]
(Acetoxy)
-OH
Salvinorin B >1000 Inactive 0 [3]
(Hydroxy)
-OCOCsHs
Herkinorin 0.6 1.2 85 [1]
(Benzoyl)
-OCHs
Analog 1 25 50 90 [2]
(Methoxy)
Analog 2 -Cl (Chloro) 150 >1000 N/A [3]
Analog 3 -Ns (Azido) 5.2 10.8 95 [1]

Experimental Protocols

3.1. Radioligand Binding Assay for KOR Affinity

» Objective: To determine the binding affinity (Ki) of test compounds for the human kappa-

opioid receptor.

o Materials:

o HEK293 cells stably expressing the human KOR.

[e]

o

[¢]

[e]

[(H]U69,593 (radioligand).

Test compounds (Salvinorin A analogs).

Binding buffer (50 mM Tris-HCI, pH 7.4).

Naloxone (non-selective opioid antagonist).
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e Procedure:
o Cell membranes are prepared from HEK293-KOR cells.

o Membranes are incubated with a fixed concentration of [3H]JU69,593 and varying
concentrations of the test compound.

o Non-specific binding is determined in the presence of a high concentration of naloxone.

o After incubation, the mixture is filtered, and the radioactivity retained on the filter is
measured by liquid scintillation counting.

o IC50 values are calculated and converted to Ki values using the Cheng-Prusoff equation.
3.2. [3*S]GTPyS Functional Assay for KOR Agonism

¢ Objective: To determine the potency (EC50) and efficacy of test compounds as KOR
agonists.

o Materials:

o HEK293-KOR cell membranes.

[¢]

[3°S]GTPyS (radioligand).

o GDP.

o

Test compounds.

[¢]

U50,488H (standard KOR agonist).
e Procedure:

o Cell membranes are incubated with varying concentrations of the test compound in the
presence of GDP and [3°*S]GTPyS.

o Agonist binding to the KOR stimulates the binding of [3*S]GTPyS to G-proteins.
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o The reaction is terminated, and the amount of bound [3°*S]GTPYS is quantified by
scintillation counting.

o EC50 and maximal efficacy (Emax) values are determined from concentration-response
curves.

Visualizations

Signaling Pathway of KOR Agonists
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Caption: Signaling cascade initiated by KOR activation.

Experimental Workflow for SAR Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [No Structure-Activity Relationship Studies Found for
Salfredin C2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573128/docs#no-structure-activity-relationship-
studies-found-for-salfredin-c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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